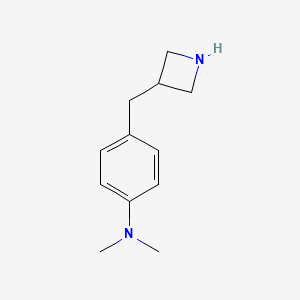

4-(azetidin-3-ylmethyl)-N,N-dimethylaniline

Description

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-(azetidin-3-ylmethyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C12H18N2/c1-14(2)12-5-3-10(4-6-12)7-11-8-13-9-11/h3-6,11,13H,7-9H2,1-2H3 |

InChI Key |

MVRBQAARZJXFCY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N-Dimethylaniline Moiety

A key precursor for the target compound is N,N-dimethylaniline . According to a 2012 patent, an efficient industrial method involves catalytic methylation of aniline using a supported catalyst composed of nickel, cobalt, and zinc salts on a γ-Al2O3 carrier. The catalyst preparation includes soaking the carrier in phosphoric acid, drying, and calcination at 300–500°C, followed by impregnation with metal nitrates (nickel nitrate, cobalt nitrate, zinc nitrate). Activation of the catalyst is performed under hydrogen at 220–280°C.

The methylation reaction proceeds under mild conditions in a fixed-bed reactor, yielding N,N-dimethylaniline with high selectivity and conversion. Methanol is used as the methylating agent and can be recycled, making the process environmentally friendly and suitable for scale-up.

| Step | Description | Conditions |

|---|---|---|

| Carrier treatment | Soak in 10–14% H3PO4 at 40–60°C for 0.5–3 h | 40–60°C, 0.5–3 h |

| Drying and calcination | Dry at 60–120°C, then calcine at 300–500°C for 3–6 h | 300–500°C, 3–6 h |

| Catalyst impregnation | Impregnate with Ni, Co, Zn nitrates (total 15–40% wt) | Ambient |

| Catalyst activation | Hydrogen treatment at 220–280°C | 0.1–0.3 MPa H2, 20–40 min |

This method provides a robust route to obtain N,N-dimethylaniline, a critical building block for the target compound.

Construction of the Azetidine Ring (Azetidin-3-ylmethyl) Core

The azetidine ring is a four-membered β-lactam (azetidin-2-one) derivative. The synthesis of 3-substituted azetidines, including 3-amino-4-substituted monocyclic β-lactams, is challenging due to ring strain and reactivity.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic methylation of aniline | Supported Ni/Co/Zn catalyst on γ-Al2O3, fixed-bed reactor | High yield, mild conditions, scalable, environmentally friendly | Requires catalyst preparation and activation |

| Staudinger [2+2] cycloaddition | Ketene + imine cycloaddition to form azetidin-2-one | Stereoselective, versatile substituent incorporation | Requires careful handling of reactive intermediates |

| Mitsunobu cyclization | Cyclization of α-hydroxy-β-amino acid derivatives | Allows diverse substitutions | Multi-step, challenging protection/deprotection |

| Bromine-induced cyclization | Halogen-mediated ring closure | Effective for certain substrates | Harsh conditions, limited substrate scope |

Chemical Reactions Analysis

4-(azetidin-3-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

4-(azetidin-3-ylmethyl)-N,N-dimethylaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-ylmethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The azetidine ring and the aniline moiety contribute to its binding affinity and specificity towards these targets. Detailed studies using techniques like X-ray crystallography and molecular docking are employed to elucidate the exact binding interactions and pathways involved .

Comparison with Similar Compounds

Substituted Styryl Derivatives

Example Compound : 4-Styryl-N,N-dimethylaniline (4d)

- Structural Difference : Styryl (CH=CHPh) group replaces the azetidinylmethyl moiety.

- Key Findings :

Anthracene-Based Fluorescent Derivatives

Example Compound : 4-(9-Anthryl)-N,N-dimethylaniline

- Structural Difference : Anthracene replaces azetidine, creating an extended π-system.

- Key Findings :

- Contrast : The azetidine’s smaller size and lack of aromaticity would reduce ICT effects, likely resulting in weaker fluorescence but improved solubility.

Schiff Base Derivatives

Example Compounds :

- (E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline (SOLRIV)

- (E)-4-{[(4-Ethoxyphenyl)imino]methyl}-N,N-dimethylaniline (SITFIL)

- Structural Difference : Imine (-CH=N-) linker instead of azetidine.

- Key Findings :

- Contrast : The azetidine’s saturated ring may reduce steric hindrance compared to planar Schiff bases, enhancing conformational flexibility.

Thioacetal and Sulfur-Containing Derivatives

Example Compounds :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-dimethylaniline derivatives with heterocyclic substituents like azetidine?

- Methodology : Derivatives of N,N-dimethylaniline are often synthesized via nucleophilic substitution or condensation reactions. For example, Lewis acid-catalyzed activation of carbonyl groups (e.g., ZnCl₂ clusters) can promote coupling between aldehydes and N,N-dimethylaniline to form intermediates, which are further functionalized . Diazonium salt coupling (e.g., benzenediazonium dodecahydro-closo-dodecaborate) with N,N-dimethylaniline is another route for introducing aromatic substituents . For azetidine-containing analogs, azetidin-3-ylmethyl groups can be introduced via alkylation or reductive amination under inert conditions.

Q. How can the structural integrity of 4-(azetidin-3-ylmethyl)-N,N-dimethylaniline be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks based on chemical shifts for dimethylamino (-N(CH₃)₂), aromatic protons, and azetidine ring protons (e.g., δ ~3.5–4.0 ppm for azetidine CH₂ groups) .

- X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement .

- IR spectroscopy : Identify N-H stretching (if present) and aromatic C=C vibrations .

Q. What purification strategies are effective for polar N,N-dimethylaniline derivatives?

- Methodology :

- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) for polar compounds .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to remove unreacted starting materials .

- Distillation : For thermally stable compounds, fractional distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How do solvent polarity and reaction fields influence the photophysical properties of N,N-dimethylaniline derivatives?

- Methodology : Investigate solvatochromic effects using solvents of varying polarity (e.g., cyclohexane vs. acetonitrile). Measure fluorescence decay times and Stokes shifts to quantify solvent-induced polarization. For example, reaction field models can explain redshifted emission in polar solvents due to dipole stabilization . Advanced techniques include time-resolved fluorescence spectroscopy coupled with DFT calculations to model excited-state dipole moments .

Q. What computational methods are suitable for predicting the charge-transfer behavior of this compound?

- Methodology :

- DFT/B3LYP : Optimize geometry with 6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs) and intramolecular charge transfer (ICT) .

- Polarizable Continuum Model (PCM) : Simulate solvent effects on electronic transitions .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich/depleted regions to predict reactivity .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

- Methodology : Compare substituent effects using analogs like 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline . For example:

- Anticancer activity : Introduce electron-withdrawing groups (e.g., Cl) to enhance cytotoxicity .

- Bioisosteric replacement : Substitute azetidine with pyrrolidine to modulate lipophilicity and bioavailability .

Q. How should contradictory data on dipole moments and polarizabilities be resolved in charge-transfer studies?

- Methodology : Reconcile experimental dipole moments (from electric field-dependent fluorescence) with computational results. Discrepancies often arise from solvent reorganization effects or incomplete basis sets in DFT. Use multi-reference methods (e.g., CASSCF) for excited-state calculations .

Q. What experimental designs are optimal for studying intramolecular charge transfer in azetidine-containing derivatives?

- Methodology :

- Transient absorption spectroscopy : Track ICT dynamics on picosecond timescales .

- Electroabsorption (Stark) spectroscopy : Measure field-induced spectral shifts to quantify excited-state polarizabilities .

- Viscosity-dependent studies : Use solvents like glycerol to probe conformational flexibility of the azetidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.